molecular formula C9H14N2O B1601010 N-(4-methoxyphenyl)ethane-1,2-diamine CAS No. 24455-93-4

N-(4-methoxyphenyl)ethane-1,2-diamine

Cat. No. B1601010
CAS RN: 24455-93-4
M. Wt: 166.22 g/mol
InChI Key: LOEIZBNJCZKXFJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)ethane-1,2-diamine (NMPED) is an organic compound that has been studied extensively in the scientific community. It is a colorless, slightly viscous liquid that is soluble in water and alcohol. NMPED has been used in a variety of laboratory experiments and scientific research applications due to its unique properties.

Scientific Research Applications

Summary of the Application

“N-(4-methoxyphenyl)ethane-1,2-diamine” derivatives are used as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). These organic small molecules play a significant role in extracting holes from perovskite to metal electrodes, thus achieving high efficiency of devices .

Methods of Application

Two “N-(4-methoxyphenyl)ethane-1,2-diamine” derivative-based HTMs (CP1 and CP2) with different conjugated π-bridge cores of fused aromatic ring are designed. The properties of these molecules were investigated using DFT and TD-DFT in combination with Marcus theory .

Results or Outcomes

The power conversion efficiency (PCE) of the H101-based PSC device is 14.78%, while the CP1-based PSC shows a better PCE of 15.91%, due to its high hole mobility and uniform smooth film morphology .

2. Application in Cancer Treatment

Summary of the Application

“N-(4-methoxyphenyl)ethane-1,2-diamine” and its modified derivatives have been studied for their potential therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer .

Methods of Application

Structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, were used to identify promising EGFR/VEGFR-2 inhibitors .

Results or Outcomes

All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations. The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex (−9.925 kcal/mol) and the MOLg-EGFR complex (−5.032 kcal/mol) .

3. Synthesis of Cu(I) and Ag(I) Complexes

Summary of the Application

“N-(4-methoxyphenyl)ethane-1,2-diamine” has been used to synthesize a new ligand and its Cu(I) and Ag(I) complexes .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of N-Arylbenzene-1,2-diamines

Summary of the Application

“N-(4-methoxyphenyl)ethane-1,2-diamine” is used in the synthesis of N-arylbenzene-1,2-diamines .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained are not detailed in the source .

5. Precursor to Chelation Agents, Drugs, and Agrochemicals

Summary of the Application

“N-(4-methoxyphenyl)ethane-1,2-diamine” is used as a precursor to chelation agents, drugs, and agrochemicals .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained are not detailed in the source .

6. Role in Polymers

Summary of the Application

“N-(4-methoxyphenyl)ethane-1,2-diamine” plays a role in the formation of polymers .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained are not detailed in the source .

7. Synthesis of N’-[(4-methoxyphenyl)methyl]ethane-1,2-diamine

Summary of the Application

“N-(4-methoxyphenyl)ethane-1,2-diamine” is used in the synthesis of “N’-[(4-methoxyphenyl)methyl]ethane-1,2-diamine”, a compound with potential applications in various fields .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained are not detailed in the source .

8. Synthesis of 4-Methoxy-40-substituted-Azobenzenes

Summary of the Application

“N-(4-methoxyphenyl)ethane-1,2-diamine” is used in the synthesis of 4-methoxy-40-substituted-azobenzenes .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained are not detailed in the source .

9. Role in Ethylenediamine Synthesis

Summary of the Application

“N-(4-methoxyphenyl)ethane-1,2-diamine” plays a role in the industrial synthesis of ethylenediamine, a widely used building block in chemical synthesis .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

N'-(4-methoxyphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEIZBNJCZKXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506198
Record name N~1~-(4-Methoxyphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)ethane-1,2-diamine

CAS RN

24455-93-4
Record name N~1~-(4-Methoxyphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methoxyaniline hydrochloride (17.1 g, 0.107 mole), 2-oxazolidinone (8.7 g, 0.10 mole) and 50 ml of 2-(2-methoxyethoxy)ethanol was heated to 175° C. After five hours, carbon dioxide gas evolution had ceased and the dark mixture was allowed to cool to room temperature. Neutralization in a manner similar to that described in Example 1, and distillation at 130° C. to 140° C. (0.5 mm Hg) afforded a 45 percent yield of the amine as a colorless liquid which slowly solidified on standing at ambient temperature to a low-melting solid.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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